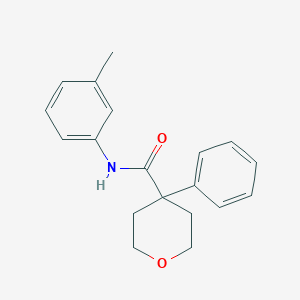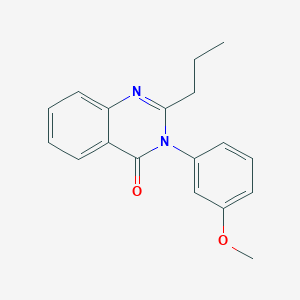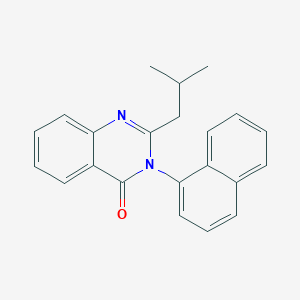
2-propyl-N-(1,3-thiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyl-N-(1,3-thiazol-2-yl)pentanamide, also known as PTZ-343, is a chemical compound that has been synthesized for scientific research purposes. It is a thiazole derivative that has been shown to have potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide involves its binding to the α7 nAChR at an allosteric site. This binding enhances the activity of the receptor, leading to increased calcium influx and neurotransmitter release. This, in turn, leads to the activation of downstream signaling pathways that are involved in learning, memory, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide have been studied in vitro and in vivo. In vitro studies have shown that 2-propyl-N-(1,3-thiazol-2-yl)pentanamide enhances the activity of the α7 nAChR, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that 2-propyl-N-(1,3-thiazol-2-yl)pentanamide improves cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide is its potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide is its low solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-propyl-N-(1,3-thiazol-2-yl)pentanamide. One area of research could be the development of more water-soluble analogs of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide to improve its usability in experimental conditions. Additionally, further studies could be done to investigate the potential therapeutic applications of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide in the treatment of cognitive disorders and inflammation-related diseases. Finally, more research could be done to investigate the safety and efficacy of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide in humans.
Synthesemethoden
The synthesis of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide involves a multi-step process that starts with the reaction of 2-bromo-1-propene with thiosemicarbazide to form 2-propylthiosemicarbazide. This compound is then reacted with 2-bromoacetyl bromide to form 2-propyl-N-(1-bromoacetyl-3-thiazol-2-yl)pentanamide. Finally, this compound is reacted with sodium azide and triphenylphosphine to form 2-propyl-N-(1,3-thiazol-2-yl)pentanamide. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have potential applications in the field of neuroscience. Specifically, it has been shown to be a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in a variety of physiological processes, including learning, memory, and inflammation. 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to enhance the activity of this receptor, which could have implications for the treatment of cognitive disorders and inflammation-related diseases.
Eigenschaften
Molekularformel |
C11H18N2OS |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
2-propyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C11H18N2OS/c1-3-5-9(6-4-2)10(14)13-11-12-7-8-15-11/h7-9H,3-6H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
ZABVDYHBEUHVMV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=NC=CS1 |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)


![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)